2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene
Übersicht
Beschreibung
2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Electrophilic Reactions
Bancroft, Ward, and Brown (1974) detailed the synthesis of 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine using the Bischler reaction, which involves α-hydroxy-ketones and 2,6-diaminopyridine. They found that this compound readily reacts with electrophilic reagents to form 3,5-substituted derivatives (Bancroft, Ward, & Brown, 1974).
Formation and Crystal Structure Studies
Bahajaj et al. (1994) reported the unexpected formation and crystal structure of a compound structurally related to 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine during a reaction involving dehydration and rearrangement processes (Bahajaj, Hitchings, Moore, & Vernon, 1994).
Hydroxy Lactam Formation
Hitchings and Vernon (1990) studied the formation of hydroxy lactams from pyridine-2,3-dicarboximides, which led to 7-hydroxypyrrolo[3,4-b]pyridin-5(7H)-one derivatives, showing the potential of compounds like 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine in synthesizing fused heterocyclic systems (Hitchings & Vernon, 1990).
Palladium-Catalyzed Synthesis
Park et al. (1998) demonstrated a palladium-catalyzed method to synthesize 2,3-disubstituted pyrrolo[2,3-b]pyridines, which is related to the synthesis of 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine (Park, Choi, Yum, & Ha, 1998).
Novel Synthesis Methods
Vilches-Herrera et al. (2013) developed a novel and efficient synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, which are structurally related to 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine, using a three-component approach (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).
Medicinal Chemistry Applications
Pery, Rizvi, and Shafiq (2020) reported the in-silico development of 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyridine-3-carboxamide derivatives as candidate Janus kinase inhibitors for controlling rheumatoid arthritis, showcasing its potential in pharmaceutical research (Pery, Rizvi, & Shafiq, 2020).
Eigenschaften
IUPAC Name |
2,4,12-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,10-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-3-10-8-6(1)5-7-2-4-11-9(7)12-8/h1-5H,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPFMKGKFINTDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC3=C(C=CN3)C=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646807 | |
Record name | 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-79-9 | |
Record name | 1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.